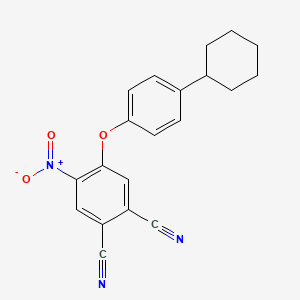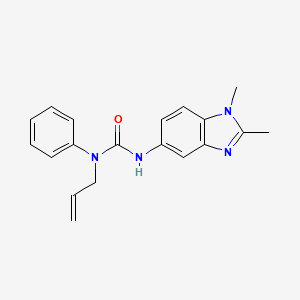
4-nitrophenyl 4-oxo-4H-chromene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitrophenyl 4-oxo-4H-chromene-2-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results in scientific research, particularly in the areas of medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 4-nitrophenyl 4-oxo-4H-chromene-2-carboxylate is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the activity of certain enzymes involved in the progression of Alzheimer's disease, thereby reducing the accumulation of amyloid-beta plaques in the brain.
Biochemical and Physiological Effects:
4-nitrophenyl 4-oxo-4H-chromene-2-carboxylate has been reported to exhibit significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine, thereby increasing the levels of acetylcholine in the brain. This effect is believed to contribute to the potential therapeutic effects of 4-nitrophenyl 4-oxo-4H-chromene-2-carboxylate in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-nitrophenyl 4-oxo-4H-chromene-2-carboxylate is its potential applications in various fields of scientific research. This compound has shown promising results in medicinal chemistry, pharmacology, and biochemistry. However, one of the limitations of 4-nitrophenyl 4-oxo-4H-chromene-2-carboxylate is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are several potential future directions for the research and development of 4-nitrophenyl 4-oxo-4H-chromene-2-carboxylate. One possible direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the potential therapeutic effects of this compound in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to elucidate the mechanism of action of 4-nitrophenyl 4-oxo-4H-chromene-2-carboxylate and to identify potential molecular targets for this compound.
Méthodes De Synthèse
The synthesis of 4-nitrophenyl 4-oxo-4H-chromene-2-carboxylate involves the reaction of 4-nitrophenol with 4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of a catalyst such as sulfuric acid. The reaction mixture is then heated to form the desired compound. This method has been reported to yield high purity and good yields of 4-nitrophenyl 4-oxo-4H-chromene-2-carboxylate.
Applications De Recherche Scientifique
4-nitrophenyl 4-oxo-4H-chromene-2-carboxylate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, 4-nitrophenyl 4-oxo-4H-chromene-2-carboxylate has been reported to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
(4-nitrophenyl) 4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO6/c18-13-9-15(23-14-4-2-1-3-12(13)14)16(19)22-11-7-5-10(6-8-11)17(20)21/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMFJJIVDJOCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl) 4-oxochromene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B5698180.png)
![N-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5698186.png)

![N'-[2-(4-chlorophenyl)acetyl]nicotinohydrazide](/img/structure/B5698194.png)

![3-allyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5698205.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5698213.png)

![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5698246.png)


